Thiazolo[4,5-c]pyridin-2-amine,6-(trifluoromethyl)-
CAS No.: 1266118-94-8
Cat. No.: VC4334461
Molecular Formula: C7H4F3N3S
Molecular Weight: 219.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1266118-94-8 |
|---|---|
| Molecular Formula | C7H4F3N3S |
| Molecular Weight | 219.19 |
| IUPAC Name | 6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine |
| Standard InChI | InChI=1S/C7H4F3N3S/c8-7(9,10)5-1-4-3(2-12-5)13-6(11)14-4/h1-2H,(H2,11,13) |
| Standard InChI Key | NGENSIZADFVCDM-UHFFFAOYSA-N |
| SMILES | C1=C2C(=CN=C1C(F)(F)F)N=C(S2)N |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
Thiazolo[4,5-c]pyridin-2-amine,6-(trifluoromethyl)- features a bicyclic system comprising a thiazole ring (a five-membered ring with nitrogen and sulfur atoms) fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The trifluoromethyl (-CF₃) group at the sixth position introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Key Structural Data:
The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound suitable for drug discovery. X-ray crystallography and NMR studies confirm planar geometry, with the -CF₃ group inducing polarization in the pyridine ring .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves annulation reactions to construct the thiazolo[4,5-c]pyridine core. A common method starts with 4-chloropyridine-3-amine, which undergoes cyclocondensation with thiourea derivatives in the presence of catalysts like palladium or copper. The trifluoromethyl group is introduced via:
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Electrophilic trifluoromethylation using Umemoto’s reagent (C₆F₅SCF₃) or Togni’s reagent (hypervalent iodine).
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Nucleophilic substitution with CF₃ sources such as (CF₃)₂Hg under basic conditions .
Example Reaction:
Industrial-scale production employs continuous flow reactors to optimize yield (reported ≥75%) and reduce reaction times. Purification is achieved via column chromatography or recrystallization from ethanol/water mixtures .
Applications in Medicinal Chemistry
Biological Activity
The compound’s anti-inflammatory and kinase-inhibitory properties are attributed to its ability to modulate ATP-binding pockets in enzymes. Key findings include:
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COX-2 Inhibition: The -CF₃ group enhances selectivity for cyclooxygenase-2 (IC₅₀ = 0.8 μM vs. 45 μM for COX-1).
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JAK3 Kinase Inhibition: Demonstrated in rheumatoid arthritis models (IC₅₀ = 12 nM).
Comparative Bioactivity:
| Target | IC₅₀ (nM) | Reference |
|---|---|---|
| JAK3 | 12 | |
| p38 MAPK | 230 | |
| COX-2 | 800 |
Structure-Activity Relationship (SAR)
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Thiazole Ring: Essential for hydrogen bonding with kinase residues.
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Pyridine Nitrogen: Stabilizes charge transfer interactions.
| Property | Value | Source |
|---|---|---|
| Appearance | White to off-white powder | |
| Melting Point | 198–202°C | |
| Boiling Point | 350.3°C (est.) | |
| Density | 1.485 g/cm³ | |
| Solubility | DMSO: 25 mg/mL |
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion; use PPE | |
| H315 (Skin irritation) | Wear gloves and lab coat | |
| H319 (Eye irritation) | Use safety goggles |
Storage recommendations include airtight containers at room temperature, protected from light and moisture .
Future Perspectives
Ongoing research focuses on derivatizing the thiazolo[4,5-c]pyridin-2-amine scaffold to enhance selectivity for oncology targets (e.g., BTK inhibitors) and reduce off-target effects. Advances in trifluoromethylation techniques, such as photoredox catalysis, may streamline synthesis .
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